molecular formula C10H10N4O2 B1450806 3-[(2-Hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one CAS No. 878668-66-7

3-[(2-Hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one

Cat. No. B1450806
M. Wt: 218.21 g/mol
InChI Key: ZPAKDBICYBWQCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-[(2-Hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one” is a chemical compound. However, there is limited information available about this specific compound12.



Synthesis Analysis

The synthesis of similar compounds often involves multi-step chemical processes. For instance, the synthesis of 2-aminothiazole-4-carboxylate Schiff bases involves the use of FTIR and NMR for characterization3. Another example is the synthesis of amino acid conjugates of nifedipine, which involves reactions with amino acids in the presence of K2CO3 in methanol4. However, the exact synthesis process for “3-[(2-Hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one” is not explicitly mentioned in the available resources.



Molecular Structure Analysis

The molecular structure of a compound can be confirmed by techniques such as FT-IR, 13C NMR, and 1H NMR spectroscopy5. However, the specific molecular structure analysis for “3-[(2-Hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one” is not available in the retrieved resources.



Chemical Reactions Analysis

Triazines and tetrazines, which are similar to the queried compound, undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization6. However, the specific chemical reactions involving “3-[(2-Hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one” are not detailed in the available resources.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through various experimental methods. However, the specific physical and chemical properties of “3-[(2-Hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one” are not available in the retrieved resources8.


Scientific Research Applications

Synthesis and Biological Activity

3-[(2-Hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one and its derivatives are used in the synthesis of various compounds with potential biological activities. These compounds are often evaluated for their antimicrobial properties. For instance, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives from ester ethoxycarbonylhydrazones and primary amines, finding that some derivatives possessed good or moderate activities against microorganisms (Bektaş et al., 2007).

Anticancer Activities

There's also research into the anticancer activities of 1,2,4-triazin-5(4H)-one derivatives. Voskoboynik et al. (2018) explored the structure and anticancer activity of products from the reaction of 3-(2-aminophenyl)-6-R-1,2,4-triazin-5(2H)-ones, revealing pronounced cytostatic activity against various cancer cell lines (Voskoboynik et al., 2018).

Synthesis of Novel Derivatives

Synthesis of New Molecules

Synthesis of new molecules utilizing 3-[(2-Hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one as a core structure is a significant area of research. Sanemitsu et al. (1982) reported the regioselective synthesis of 2-amino-1,2,4-triazinones through a reaction with O-(2,4-dinitrophenyl)hydroxylamine (Sanemitsu et al., 1982).

Synthesis with Various Applications

Researchers also focus on synthesizing various derivatives with different applications. For example, Holla et al. (2003) synthesized new fluorine-containing thiadiazolotriazinones and evaluated their antibacterial activities (Holla et al., 2003).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical, chemical, and toxicological properties. However, the specific safety and hazards information for “3-[(2-Hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one” is not available in the retrieved resources9.


Future Directions

The future directions for research on a compound often depend on its potential applications and the current state of knowledge about its properties. However, the specific future directions for research on “3-[(2-Hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one” are not detailed in the available resources2.


Please note that the information provided is based on the available resources and there may be additional information not covered in this analysis. For a more comprehensive understanding, further research and analysis would be required.


properties

IUPAC Name

3-(2-hydroxyanilino)-6-methyl-4H-1,2,4-triazin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c1-6-9(16)12-10(14-13-6)11-7-4-2-3-5-8(7)15/h2-5,15H,1H3,(H2,11,12,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPAKDBICYBWQCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(NC1=O)NC2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50424595
Record name 3-(2-Hydroxyanilino)-6-methyl-1,2,4-triazin-5(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-Hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one

CAS RN

878668-66-7
Record name 3-(2-Hydroxyanilino)-6-methyl-1,2,4-triazin-5(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(2-Hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one
Reactant of Route 2
Reactant of Route 2
3-[(2-Hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one
Reactant of Route 3
Reactant of Route 3
3-[(2-Hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one
Reactant of Route 4
Reactant of Route 4
3-[(2-Hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one
Reactant of Route 5
Reactant of Route 5
3-[(2-Hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one
Reactant of Route 6
Reactant of Route 6
3-[(2-Hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.